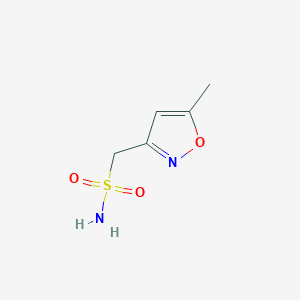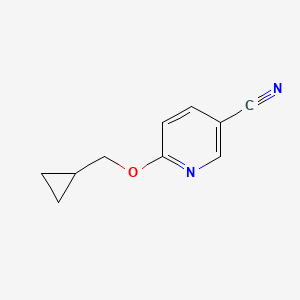
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide
Vue d'ensemble
Description
“(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1042780-11-9 . It has a molecular weight of 176.2 and its IUPAC name is (5-methyl-3-isoxazolyl)methanesulfonamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide” is 1S/C5H8N2O3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3,(H2,6,8,9) . The InChI key is SLRNOCFPPZPYNY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 176.2 .
Applications De Recherche Scientifique
Antibacterial Activity : The sulfonamide derivatives, including compounds similar to (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide, have been investigated for their antibacterial activities. Studies have shown that such compounds exhibit significant activity against both gram-positive and gram-negative bacteria, making them valuable for potential therapeutic applications in combating bacterial infections (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Anti-Acetylcholinesterase Activity : Some derivatives of methanesulfonamide have been synthesized and evaluated for their anti-acetylcholinesterase activity. This property is significant as it has implications for the treatment of diseases like Alzheimer's, where acetylcholinesterase inhibitors are used as a part of the therapy (Holan, Virgona, & Watson, 1997).
Structural Studies in Drug Design : Structural studies of derivatives of methanesulfonamide, including X-ray powder diffraction, are crucial in drug design. These studies help in understanding the molecular geometry and intermolecular interactions, which are vital for the development of effective pharmaceutical agents (Dey et al., 2015).
Microbial Metabolism : Methanesulfonamide compounds are studied for their role in microbial metabolism, particularly in the biogeochemical cycling of sulfur. Understanding this aspect can provide insights into environmental processes and microbial ecology (Kelly & Murrell, 1999).
Synthesis and Catalysis : The synthesis and catalytic applications of methanesulfonamide derivatives are explored for their potential in organic synthesis. This includes their role in facilitating chemical reactions which are essential in the development of various synthetic compounds (Wipf & Wang, 2002).
Antimicrobial and Anticancer Activities : Research has been conducted on amido sulfonamido methane linked bis heterocycles, including their synthesis and evaluation for antimicrobial and anticancer activities. These findings are crucial for the development of new therapeutic agents in the treatment of various diseases (Premakumari et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRNOCFPPZPYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











amine](/img/structure/B1517557.png)




